Cas no 2580217-76-9 (Ethyl 3-amino-2-phenoxypropanoate)

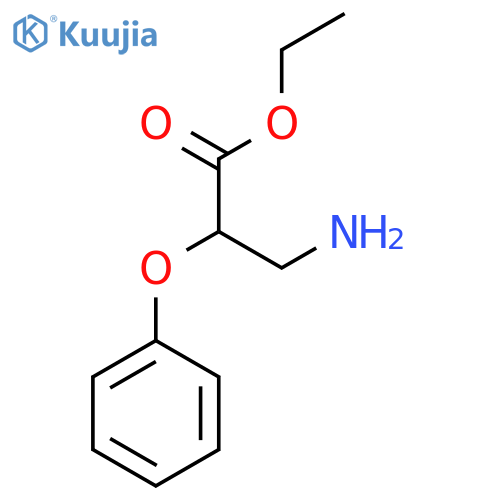

2580217-76-9 structure

商品名:Ethyl 3-amino-2-phenoxypropanoate

Ethyl 3-amino-2-phenoxypropanoate 化学的及び物理的性質

名前と識別子

-

- 2580217-76-9

- ethyl 3-amino-2-phenoxypropanoate

- EN300-27726776

- Ethyl 3-amino-2-phenoxypropanoate

-

- インチ: 1S/C11H15NO3/c1-2-14-11(13)10(8-12)15-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3

- InChIKey: OXWYFFBFCIUOFW-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=CC=1)C(C(=O)OCC)CN

計算された属性

- せいみつぶんしりょう: 209.10519334g/mol

- どういたいしつりょう: 209.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 61.6Ų

Ethyl 3-amino-2-phenoxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27726776-0.05g |

ethyl 3-amino-2-phenoxypropanoate |

2580217-76-9 | 95.0% | 0.05g |

$587.0 | 2025-03-19 | |

| Enamine | EN300-27726776-2.5g |

ethyl 3-amino-2-phenoxypropanoate |

2580217-76-9 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| Enamine | EN300-27726776-0.5g |

ethyl 3-amino-2-phenoxypropanoate |

2580217-76-9 | 95.0% | 0.5g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-27726776-0.1g |

ethyl 3-amino-2-phenoxypropanoate |

2580217-76-9 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-27726776-5.0g |

ethyl 3-amino-2-phenoxypropanoate |

2580217-76-9 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-27726776-10.0g |

ethyl 3-amino-2-phenoxypropanoate |

2580217-76-9 | 95.0% | 10.0g |

$3007.0 | 2025-03-19 | |

| Enamine | EN300-27726776-1.0g |

ethyl 3-amino-2-phenoxypropanoate |

2580217-76-9 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-27726776-0.25g |

ethyl 3-amino-2-phenoxypropanoate |

2580217-76-9 | 95.0% | 0.25g |

$642.0 | 2025-03-19 | |

| Enamine | EN300-27726776-1g |

ethyl 3-amino-2-phenoxypropanoate |

2580217-76-9 | 1g |

$699.0 | 2023-09-10 | ||

| Enamine | EN300-27726776-10g |

ethyl 3-amino-2-phenoxypropanoate |

2580217-76-9 | 10g |

$3007.0 | 2023-09-10 |

Ethyl 3-amino-2-phenoxypropanoate 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

2580217-76-9 (Ethyl 3-amino-2-phenoxypropanoate) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量